molecular formula C13H15N3O3S2 B11162194 N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-phenylmethanesulfonyl-propionamide

N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-phenylmethanesulfonyl-propionamide

Cat. No.: B11162194
M. Wt: 325.4 g/mol
InChI Key: OHIZGOVMCWKUQG-UHFFFAOYSA-N
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Description

N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE is a compound belonging to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with appropriate sulfonyl chlorides and amides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a thiadiazole ring with a phenylmethanesulfonylpropanamide moiety makes it particularly effective in certain applications, such as antimicrobial and anticancer therapies .

Properties

Molecular Formula

C13H15N3O3S2

Molecular Weight

325.4 g/mol

IUPAC Name

3-benzylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C13H15N3O3S2/c1-10-15-16-13(20-10)14-12(17)7-8-21(18,19)9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,14,16,17)

InChI Key

OHIZGOVMCWKUQG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2

solubility

5.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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